5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H5BrF4 It is a derivative of indene, characterized by the presence of bromine and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would produce a ketone .
Scientific Research Applications
5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,2,3,3-tetrafluoro-1H-indene: Similar in structure but with different fluorine atom positions.
1-bromo-2,3,5,6-tetrafluorobenzene: Another fluorinated bromine compound with a benzene ring instead of an indene structure.
Uniqueness
5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and material science .
Properties
CAS No. |
922141-53-5 |
---|---|
Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5BrF4/c10-6-1-2-7-5(3-6)4-8(11,12)9(7,13)14/h1-3H,4H2 |
InChI Key |
JBWCERPEDBBVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(C1(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.